molecular formula C4H2N2O3S B8344099 (1,2,5-Thiadiazol-3-yl)glyoxylic acid

(1,2,5-Thiadiazol-3-yl)glyoxylic acid

Cat. No. B8344099
M. Wt: 158.14 g/mol
InChI Key: CZXXCPFHGIXYAI-UHFFFAOYSA-N
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Patent
US04263291

Procedure details

A mixture of ethyl 2-hydroxyimino-2-(1,2,5-thiadiazol-3-yl)acetate (a mixture of syn and anti isomers) (6.0 g.), 36% aqueous solution of formaldehyde (40 ml.), conc. hydrochloric acid (20 ml.) and water (40 ml.) was treated according to a similar manner to that of Example 6(a)(2) to give crystals of 2-(1,2,5-thiadiazol-3-yl)glyoxylic acid (1.6 g.), mp 130° to 133° C.
Name
ethyl 2-hydroxyimino-2-(1,2,5-thiadiazol-3-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
ON=[C:3]([C:9]1[CH:13]=[N:12][S:11][N:10]=1)[C:4]([O:6]CC)=[O:5].C=[O:15].Cl>O>[S:11]1[N:12]=[CH:13][C:9]([C:3](=[O:15])[C:4]([OH:6])=[O:5])=[N:10]1

Inputs

Step One
Name
ethyl 2-hydroxyimino-2-(1,2,5-thiadiazol-3-yl)acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C(=O)OCC)C1=NSN=C1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
C=O
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated

Outcomes

Product
Name
Type
product
Smiles
S1N=C(C=N1)C(C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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